3-[(3H-diazirin-3-yl)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3H-diazirin-3-yl)methyl]phenol is a chemical compound that has garnered significant interest in scientific research due to its unique structure and reactivity. This compound contains a diazirine group, which is a three-membered ring consisting of one carbon and two nitrogen atoms. The presence of the diazirine group makes it a valuable tool in various applications, particularly in photolabeling and crosslinking studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3H-diazirin-3-yl)methyl]phenol typically involves the following steps:
Oximation: The starting material, a ketone, is reacted with hydroxylammonium chloride in the presence of a base such as pyridine to form an oxime.
Tosylation or Mesylation: The oxime is then treated with tosyl chloride or mesyl chloride to form a tosyl or mesyl oxime.
Ammonia Treatment: The tosyl or mesyl oxime is treated with ammonia to produce a diaziridine.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(3H-diazirin-3-yl)methyl]phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The phenolic hydroxyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Photolysis: UV light (around 360 nm) is commonly used to induce photolysis.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Photolysis: The major products are carbene insertion products, which can vary depending on the substrate.
Substitution: The major products are substituted phenols.
Scientific Research Applications
3-[(3H-diazirin-3-yl)methyl]phenol has a wide range of applications in scientific research:
Photolabeling: Used to study protein-protein and protein-ligand interactions by forming covalent bonds with nearby molecules upon UV irradiation.
Drug Discovery: Employed in the identification of drug targets and binding sites.
Protein-Protein Interactions: Utilized to investigate the interactions between proteins in complex biological systems.
Industrial Applications: Used in the development of new materials and coatings.
Mechanism of Action
The mechanism of action of 3-[(3H-diazirin-3-yl)methyl]phenol primarily involves the formation of a reactive carbene intermediate upon UV irradiation. This carbene can insert into various bonds, forming covalent linkages with nearby molecules. This property makes it an effective tool for studying molecular interactions and mapping binding sites .
Comparison with Similar Compounds
Similar Compounds
- 4-[(3H-diazirin-3-yl)methyl]phenol
- 3-(3-Methyl-3H-diazirin-3-yl)-N-(3-(triethoxysilyl)propyl)propanamide
Uniqueness
3-[(3H-diazirin-3-yl)methyl]phenol is unique due to its specific structure, which combines a diazirine group with a phenolic hydroxyl group. This combination allows for versatile reactivity and makes it particularly useful in photolabeling and crosslinking studies .
Properties
IUPAC Name |
3-(3H-diazirin-3-ylmethyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-7-3-1-2-6(4-7)5-8-9-10-8/h1-4,8,11H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTBERPVVOTAAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC2N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.